Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

CAS No.: 1131587-92-2

Cat. No.: VC2802891

Molecular Formula: C9H6BrF3O3

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131587-92-2 |

|---|---|

| Molecular Formula | C9H6BrF3O3 |

| Molecular Weight | 299.04 g/mol |

| IUPAC Name | methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 |

| Standard InChI Key | ZFAKQPQSRXDSBA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br |

Introduction

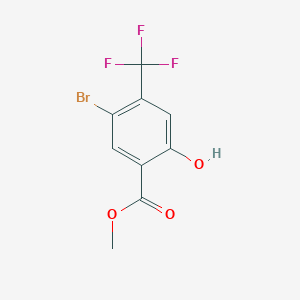

Chemical Identity and Structure

Basic Information

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is an organic compound characterized by a complex benzoate structure with multiple functional groups. It contains a benzoate core structure with four key substituents: a bromine atom at the 5-position, a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methyl ester group . This arrangement of functional groups contributes to its unique chemical reactivity and physical properties.

The compound is classified as a halogenated aromatic compound, specifically a substituted benzoic acid methyl ester. The presence of the hydroxy group at the ortho position (2-position) relative to the carbonyl creates potential for hydrogen bonding, which influences both its physical properties and chemical behavior. The trifluoromethyl group imparts unique electronic properties to the molecule, while the bromine substituent enhances its potential for further synthetic transformations .

Chemical Identifiers

Table 1 presents the key chemical identifiers for Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate:

| Identifier Type | Value |

|---|---|

| CAS Number | 1131587-92-2 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| InChI | InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 |

| InChI Key | ZFAKQPQSRXDSBA-UHFFFAOYSA-N |

| SMILES | O=C(OC)C1=CC(Br)=C(C=C1O)C(F)(F)F |

*Note: Data compiled from chemical databases and supplier information .

Synonyms

The compound is also known by several synonyms:

-

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

-

Benzoic acid, 5-bromo-2-hydroxy-4-(trifluoromethyl)-, methyl ester

Physical and Chemical Properties

Physical Properties

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate possesses a unique set of physical properties that influence its behavior in various chemical environments. The compound typically exists as a solid at room temperature, with its appearance characterized as a crystalline powder. Its physical state and stability are influenced by the presence of various functional groups, particularly the hydroxyl group which can participate in hydrogen bonding interactions .

Table 2 summarizes the key physical properties of the compound:

| Property | Value | Status |

|---|---|---|

| Physical State | Solid, crystalline powder | Observed |

| Molecular Weight | 299.04 g/mol | Calculated |

| Density | 1.704 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 287.4 ± 40.0 °C | Predicted |

| Melting Point | Not specified in literature | - |

| Color | Not specified in literature | - |

| Odor | Not specified in literature | - |

*Note: Data compiled from available resources . Properties marked as "Predicted" are based on computational models rather than experimental measurements.

Chemical Properties

The chemical behavior of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is largely influenced by its functional groups. The hydroxyl group at the 2-position is capable of participating in hydrogen bonding and can undergo reactions typical of phenols. The bromine at the 5-position makes the compound suitable for various coupling reactions commonly employed in organic synthesis. The trifluoromethyl group at the 4-position impacts the electronic distribution across the aromatic ring, influencing reactivity patterns. Additionally, the methyl ester functionality allows for further derivatization through hydrolysis, transesterification, or reduction reactions .

Table 3 presents key chemical properties:

| Property | Value | Status |

|---|---|---|

| pKa | 8.20 ± 0.23 | Predicted |

| Solubility in Water | Limited solubility expected | Predicted |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., DMSO, chloroform) | Expected |

| Chemical Stability | Stable under normal conditions; store in inert atmosphere at room temperature | Recommended |

*Note: Data compiled from available resources . Properties marked as "Predicted" are based on computational models rather than experimental measurements.

Spectroscopic Properties

While detailed spectroscopic data specifically for Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is limited in the provided resources, general spectroscopic characteristics can be inferred based on its structural features. The compound would exhibit characteristic absorption patterns in infrared spectroscopy related to the ester carbonyl, hydroxyl group, and aromatic ring. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals would be expected for the methyl ester protons, aromatic protons, and the hydroxyl proton .

Synthesis and Production

Synthetic Routes

Applications and Uses

Research Applications

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis, particularly in the development of complex molecular structures. Its utility stems from the diverse functional groups present in the molecule, which provide multiple sites for further chemical transformations. The bromine substituent, in particular, enables various coupling reactions that are common in medicinal chemistry and materials science .

The compound is identified as belonging to the "Protein Degrader Building Blocks" family, suggesting its potential application in the emerging field of targeted protein degradation (TPD). TPD is a cutting-edge therapeutic approach that involves the development of small molecules capable of inducing the degradation of disease-causing proteins through the cell's natural protein degradation machinery .

Pharmaceutical Relevance

The unique combination of functional groups in Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate makes it particularly valuable in pharmaceutical research. The trifluoromethyl group is known to impart special electronic properties to molecules, which can influence their biological activity, metabolic stability, and membrane permeability. These characteristics are highly desirable in drug development .

As a protein degrader building block, this compound may contribute to the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues—novel therapeutic modalities that are gaining significant attention in the pharmaceutical industry for their potential to address previously "undruggable" targets .

| Supplier/Brand | Catalog/Reference Number | Purity | Price Range | Estimated Delivery |

|---|---|---|---|---|

| Not specified | IN-DA0093MB | 95% | 157.00 € - 679.00 € | Tue 22 Apr 25 |

| Not specified | 10-F328178 | 95.0% | To inquire | Fri 02 May 25 |

| Not specified | 3D-FM106183 | Min. 95% | - | Discontinued product |

| Aladdin Scientific | ALA-M189747-250mg | ≥98% | Not specified | Not specified |

| ChemShuttle | 187165 | 95% | $4,800.00 | In stock |

| Angel Pharmatech | AG124611 | Not specified | Not specified | Not specified |

*Note: Data compiled from supplier information provided in search results . Availability and pricing are subject to change.

Grades and Forms

The compound is typically available as a solid powder with purity specifications ranging from 95% to ≥98% depending on the supplier. Higher purity grades may be available for specialized research applications at premium prices .

Related Compounds

Structural Analogs

Several structural analogs of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate exist, with variations in the position of substituents or the identity of functional groups. Table 5 presents a comparison of structurally related compounds:

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate | 1131587-97-7 | 0.97 | Methoxy group instead of hydroxyl |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | 455941-82-9 | 0.86 | Different position of bromine and trifluoromethyl groups; no hydroxyl group |

| Ethyl 3-bromo-4-(trifluoromethyl)benzoate | 1214386-97-6 | 0.84 | Ethyl ester instead of methyl ester; different substituent positions |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 1214334-90-3 | 0.84 | Different position of bromine; no hydroxyl group |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 187331-46-0 | 0.82 | Different position of substituents; no hydroxyl group |

*Note: Data compiled from chemical databases and similarity information .

Comparative Properties

The substitution pattern of functional groups significantly influences the physical, chemical, and biological properties of these compounds. For instance, the replacement of the hydroxyl group with a methoxy group (as in Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate) eliminates the ability to act as a hydrogen bond donor while retaining hydrogen bond acceptor capabilities. This modification can substantially alter solubility profiles, reactivity patterns, and potential biological interactions .

The position of the bromine and trifluoromethyl substituents on the aromatic ring also impacts electronic distribution, which in turn affects reactivity and potential applications in various chemical transformations. Compounds with different ester groups (methyl versus ethyl) may exhibit subtle differences in hydrolysis rates and lipophilicity .

Research Perspectives

Future Directions

Future research involving Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate may focus on:

-

Development of optimized synthetic routes for large-scale production

-

Exploration of novel derivatization strategies to access diverse chemical libraries

-

Investigation of structure-activity relationships in protein degrader design

-

Application in the synthesis of fluorinated pharmaceuticals, an area of growing interest in medicinal chemistry

-

Development of catalytic methods utilizing the compound's unique reactivity profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume